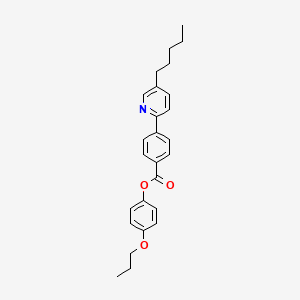![molecular formula C13H16F3NO B2796762 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol CAS No. 2199868-87-4](/img/structure/B2796762.png)
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a trifluoromethylated phenyl group and a methylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol typically involves multiple steps:
Formation of the Cyclobutanol Core: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react under thermal or photochemical conditions to form the cyclobutane ring.
Introduction of the Trifluoromethylated Phenyl Group: This step often involves the use of a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst to introduce the trifluoromethyl group onto the phenyl ring.
Attachment of the Methylamino Group: This can be done through a nucleophilic substitution reaction, where a methylamine reacts with a suitable leaving group on the cyclobutanol core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The trifluoromethylated phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutanone.
Reduction: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive compounds.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.
作用机制
The mechanism of action of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutanol core can interact with hydrophobic pockets in the target protein, while the methylamino group can form hydrogen bonds or ionic interactions.
相似化合物的比较
Similar Compounds
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopentan-1-ol: Similar structure but with a cyclopentanol core.
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclohexan-1-ol: Similar structure but with a cyclohexanol core.
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopropan-1-ol: Similar structure but with a cyclopropanol core.
Uniqueness
2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct steric and electronic properties compared to its cyclopentanol and cyclohexanol analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-17(11-6-7-12(11)18)8-9-4-2-3-5-10(9)13(14,15)16/h2-5,11-12,18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOZOQGHAICJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)
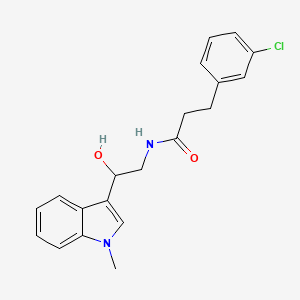
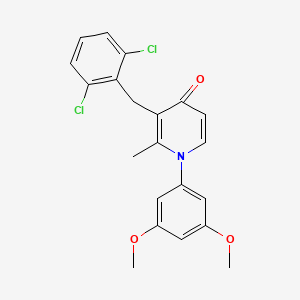
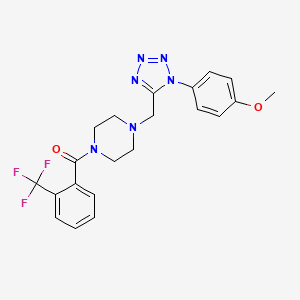
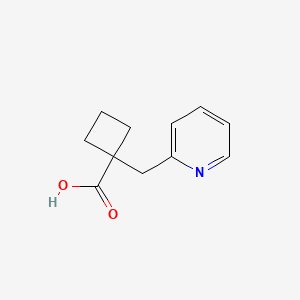
![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)
![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2796694.png)
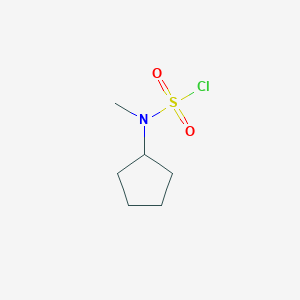
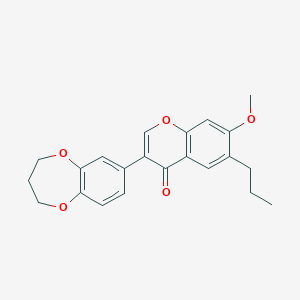
![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)
